Cetyldimethylethylammonium bromide

Catalog No.
S587278
CAS No.
124-03-8
M.F
C20H44BrN
M. Wt
378.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetyldimethylethylammonium bromide

CAS Number

124-03-8

Product Name

Cetyldimethylethylammonium bromide

IUPAC Name

ethyl-hexadecyl-dimethylazanium;bromide

Molecular Formula

C20H44BrN

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C20H44N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

VUFOSBDICLTFMS-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-]

Solubility

34.5 [ug/mL]

Synonyms

cetyldimethylethylammonium, cetyldimethylethylammonium bromide

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-]
  • Micellar studies: CTAB forms micelles in aqueous solutions, which are spherical aggregates with a hydrophobic core and a hydrophilic outer shell. These micelles are used to study various phenomena such as solubilization, membrane interactions, and drug delivery.
  • Colloid chemistry: CTAB can interact with charged particles and surfaces, making it useful for stabilizing colloids (suspensions of particles) and studying their properties.
  • Antimicrobial studies: CTAB exhibits some antimicrobial activity and is sometimes used in research to investigate mechanisms of action of antimicrobial agents.

Molecular Structure Analysis

The CTAB molecule consists of a long hydrocarbon chain (cetyl group, 16 carbons) attached to a positively charged nitrogen atom (ammonium group). Two methyl groups are also attached to the nitrogen. A bromide ion (Br-) balances the positive charge on the nitrogen. This structure gives CTAB its amphiphilic character: the hydrocarbon chain is hydrophobic (water-fearing) while the ammonium group with the bromide ion is hydrophilic (water-loving) [].

CH3(CH2)15-N(CH3)2+  Br-

Key features:

  • The long hydrocarbon chain provides hydrophobicity, allowing CTAB to interact with non-polar molecules.
  • The positively charged ammonium group interacts with negatively charged surfaces and can disrupt some biological membranes.
  • The bromide ion is a counterion, balancing the positive charge and contributing to water solubility.

Chemical Reactions Analysis

Synthesis

CTAB is typically synthesized by reacting a tertiary amine (like trimethylamine) with a long-chain alkyl halide (like cetyl bromide) [].

Balanced equation:

(CH3)3N  +  C16H33Br  →  C16H33N(CH3)2+ Br-
Decomposition

Upon strong heating, CTAB can decompose into simpler molecules like amines, hydrocarbons, and bromide salts [].

Other relevant reactions:

  • CTAB can form ion pairs with various anionic molecules, which can be used for analytical purposes.
  • CTAB can interact with clays and other minerals, affecting their surface properties.
Note

Specific reaction conditions and mechanisms may vary depending on the context.


Physical And Chemical Properties Analysis

  • Appearance: White powder or flakes [].
  • Molecular weight: 378.47 g/mol [].
  • Melting point: 255-259 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in water, ethanol, and methanol. Insoluble in most non-polar solvents [].
  • Stability: Stable under normal storage conditions. Can decompose upon strong heating or exposure to strong oxidizing agents [].

The mechanism of action of CTAB depends on the specific application. Here are two examples:

  • Micelle formation: In aqueous solutions, CTAB molecules self-assemble into micelles. The hydrophobic tails of CTAB molecules orient towards the interior of the micelle, while the hydrophilic head groups face outwards, interacting with water molecules. This allows CTAB to solubilize hydrophobic molecules within the micelle core.
  • Antimicrobial activity: The exact mechanism of CTAB's antimicrobial activity is not fully understood, but it is thought to involve disruption of bacterial cell membranes due to electrostatic interactions between the positively charged CTAB molecules and the negatively charged bacterial membranes.
  • Skin and eye irritant: CTAB can irritate skin and eyes upon contact. Avoid contact and wear appropriate personal protective equipment (PPE).
  • Inhalation hazard: Inhalation of CTAB dust can irritate the respiratory tract. Use proper ventilation when handling the powder form.
  • Environmental considerations: While

Antibacterial Properties

Cetyldimethylethylammonium bromide (also known as cetylpyridinium bromide or CPB) has been studied for its potential antibacterial properties. Studies have shown that CPB can be effective against a broad spectrum of bacteria, including gram-positive and gram-negative bacteria []. The mechanism of action is thought to involve disruption of the bacterial cell membrane, leading to cell death []. However, the emergence of antibiotic-resistant bacteria has limited the clinical use of CPB as a stand-alone antibacterial agent [].

Antiviral Properties

Cetyldimethylethylammonium bromide has also been investigated for its potential antiviral properties. Some studies have shown that CPB can be effective against enveloped viruses, such as influenza virus and herpes simplex virus [, ]. However, the evidence is limited and further research is needed to determine the effectiveness of CPB as an antiviral agent [].

Other Research Applications

Cetyldimethylethylammonium bromide is also being investigated for its potential applications in other areas of scientific research, such as:

  • Gene delivery: CPB can be used as a carrier for delivering genes into cells [].
  • Nanoparticle synthesis: CPB can be used to synthesize nanoparticles for various applications.
  • Anti-cancer research: Some studies suggest that CPB may have anti-cancer properties.

Melting Point

182.0 °C

UNII

7ZNQ7FIO9K

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

124-03-8

Wikipedia

Mecetronium bromide

Use Classification

Cosmetics -> Antimicrobial; Antistatic; Emulsifying; Surfactant

General Manufacturing Information

1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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